(-)-Carveol
Overview
Description
(-)-Carveol: is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, including spearmint, caraway, and dill. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries. The compound exists as two enantiomers, with this compound being the levorotatory form.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Carvone: One common method for synthesizing (-)-Carveol involves the hydrogenation of carvone. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.
Reduction of Carvone: Another method involves the reduction of carvone using sodium borohydride (NaBH4) in an alcohol solvent like ethanol. This reaction selectively reduces the ketone group to an alcohol, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from essential oils of plants like spearmint and caraway. The essential oil is subjected to fractional distillation to isolate this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Carveol can undergo oxidation reactions to form carvone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: this compound can be reduced to dihydrocarveol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions, such as esterification with acetic anhydride to form carveol acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.
Major Products:
Oxidation: Carvone.
Reduction: Dihydrocarveol.
Substitution: Carveol acetate.
Scientific Research Applications
Chemistry:
- (-)-Carveol is used as a chiral building block in the synthesis of various organic compounds.
- It serves as a precursor for the synthesis of other terpenoids and natural products.
Biology:
- This compound has been studied for its antimicrobial properties against various bacterial and fungal strains.
- It exhibits insecticidal activity and is used in natural pest control formulations.
Medicine:
- Research has shown that this compound possesses anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.
- It has been investigated for its potential anticancer activity, particularly against breast cancer cells.
Industry:
- This compound is widely used in the fragrance industry for its minty aroma.
- It is also used as a flavoring agent in food and beverages.
Mechanism of Action
Molecular Targets and Pathways:
- (-)-Carveol exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
- Its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Carvone: A ketone analog of (-)-Carveol, known for its use in flavoring and fragrance.
Dihydrocarveol: A reduced form of this compound with similar applications in fragrance and flavor.
Menthol: Another monoterpenoid alcohol with a minty aroma, commonly used in medicinal and cosmetic products.
Uniqueness:
- This compound is unique in its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVONGHXFVOKBV-YHMJZVADSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369111 | |
Record name | R-(-)-Carveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308363-12-4 | |
Record name | R-(-)-Carveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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